molecular formula C122H210N32O22 B138682 Pexiganan CAS No. 147664-63-9

Pexiganan

Cat. No.: B138682
CAS No.: 147664-63-9
M. Wt: 2477.2 g/mol
InChI Key: KGZGFSNZWHMDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pexiganan is a synthetic antimicrobial peptide that is an analog of magainin, a peptide originally isolated from the skin of the African clawed frog. It exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is primarily used in the treatment of diabetic foot ulcers due to its potent antimicrobial properties .

Scientific Research Applications

Pexiganan has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-membrane interactions.

    Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.

    Medicine: Primarily used in the treatment of diabetic foot ulcers. It is also being explored for its potential in treating other bacterial infections, including those caused by multidrug-resistant bacteria.

    Industry: Utilized in the development of antimicrobial coatings and materials for medical devices and wound dressings

Mechanism of Action

Pexiganan is thought to act by disturbing the permeability of the cell membrane or cell wall . It forms an antiparallel dimer of amphipathic helices upon binding to the membrane and disrupts the membrane via toroidal-type pore formation .

Safety and Hazards

Pexiganan is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pexiganan is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: of the deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the peptide’s purity. The purified peptide is then lyophilized to obtain it in a stable, dry form .

Chemical Reactions Analysis

Types of Reactions: Pexiganan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues, which can stabilize its structure.

    Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to enhance its antimicrobial activity or stability.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or BOP are used in substitution reactions.

Major Products: The major products formed from these reactions include modified this compound peptides with enhanced stability, activity, or specificity .

Comparison with Similar Compounds

    Magainin: The natural peptide from which pexiganan is derived. It has similar antimicrobial properties but is less stable and less potent than this compound.

    Omiganan: Another synthetic antimicrobial peptide with a similar mechanism of action but different amino acid sequence.

    Nisin: A naturally occurring antimicrobial peptide used in food preservation. It has a different structure and spectrum of activity compared to this compound.

Uniqueness of this compound: this compound is unique due to its synthetic origin, which allows for precise control over its amino acid sequence and modifications to enhance its stability and activity. Its broad-spectrum activity and effectiveness against multidrug-resistant bacteria make it a valuable therapeutic agent .

Properties

IUPAC Name

6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGFSNZWHMDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C122H210N32O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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